

Jangomolide: A Spectroscopic and Methodological Deep Dive

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Compound of Interest

Compound Name: Jangomolide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Jangomolide**, a novel limonoid isolated from *Flacourtia jangomas*. The information presented herein is collated from the foundational study that first characterized this natural product. This document aims to serve as a detailed reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The structural elucidation of **Jangomolide** was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below for clarity and comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are fundamental to defining the carbon-hydrogen framework of **Jangomolide**.

Table 1: ^1H NMR Spectroscopic Data for **Jangomolide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Jangomolide**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in search results		

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of **Jangomolide**, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Jangomolide**

m/z	Ion Type	Assignment
Data not available in search results		

Infrared (IR) Spectroscopy

The infrared spectrum of **Jangomolide** reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Jangomolide**

Wavenumber (cm^{-1})	Description of Absorption	Functional Group
Data not available in search results		

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of **Jangomolide**, as would be typical for such a natural product.

Isolation of Jangomolide

The isolation of **Jangomolide** from *Flacourtia jangomas* is a critical first step. A generalized procedure based on common practices in phytochemistry is as follows:

- **Extraction:** The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of increasing polarity, such as petroleum ether followed by chloroform and then methanol.
- **Fractionation:** The crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol/water) to achieve a preliminary separation of compounds based on their polarity.
- **Chromatography:** The resulting fractions are subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate mixtures). Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing the compound of interest are combined and further purified by preparative TLC or crystallization to yield pure **Jangomolide**.

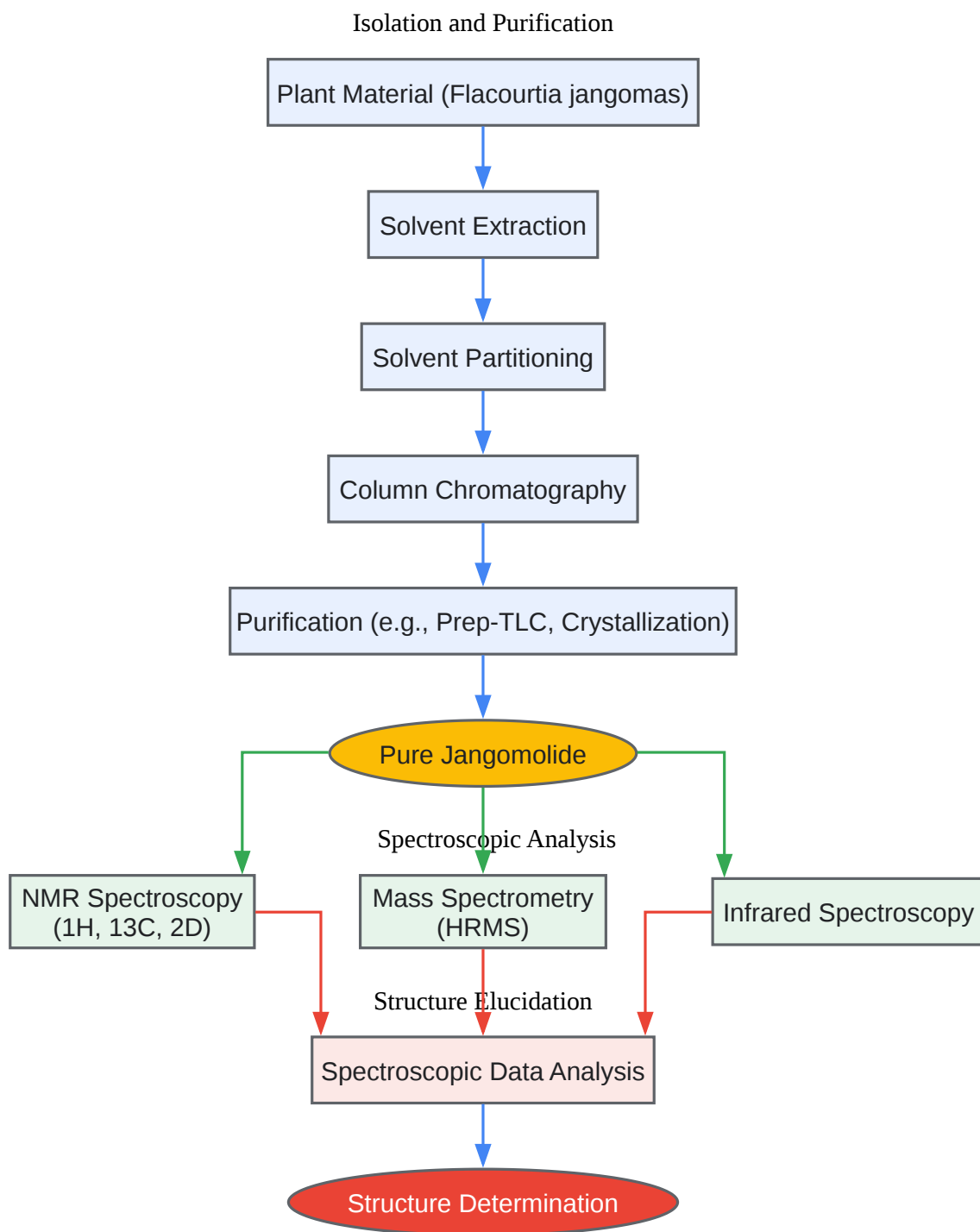
Spectroscopic Analysis

- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H and ^{13}C spectra. Additional 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

- Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent that does not have interfering absorptions.

Visualizing the Workflow

The logical flow of isolating and characterizing a novel natural product like **Jangomolide** can be represented as a structured workflow.



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